molecular formula C20H15FN2O B11481082 Benzamide, 4-fluoro-N-[3-[2-(4-pyridinyl)ethenyl]phenyl]-

Benzamide, 4-fluoro-N-[3-[2-(4-pyridinyl)ethenyl]phenyl]-

Cat. No.: B11481082
M. Wt: 318.3 g/mol
InChI Key: PUWIEIBAABBXQB-SNAWJCMRSA-N
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Description

4-FLUORO-N-{3-[(1E)-2-(PYRIDIN-4-YL)ETHENYL]PHENYL}BENZAMIDE is a synthetic organic compound that features a fluorine atom, a pyridine ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki-Miyaura coupling reactions, which are facilitated by palladium catalysts and boron reagents . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-FLUORO-N-{3-[(1E)-2-(PYRIDIN-4-YL)ETHENYL]PHENYL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

4-FLUORO-N-{3-[(1E)-2-(PYRIDIN-4-YL)ETHENYL]PHENYL}BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-FLUORO-N-{3-[(1E)-2-(PYRIDIN-4-YL)ETHENYL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-FLUORO-N-{3-[(1E)-2-(PYRIDIN-4-YL)ETHENYL]PHENYL}BENZAMIDE
  • 3-FLUORO-N-{3-[(1E)-2-(PYRIDIN-4-YL)ETHENYL]PHENYL}BENZAMIDE
  • 4-CHLORO-N-{3-[(1E)-2-(PYRIDIN-4-YL)ETHENYL]PHENYL}BENZAMIDE

Uniqueness

4-FLUORO-N-{3-[(1E)-2-(PYRIDIN-4-YL)ETHENYL]PHENYL}BENZAMIDE is unique due to the presence of the fluorine atom at the 4-position, which significantly influences its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, making it more effective in crossing biological membranes and reaching its molecular targets .

Properties

Molecular Formula

C20H15FN2O

Molecular Weight

318.3 g/mol

IUPAC Name

4-fluoro-N-[3-[(E)-2-pyridin-4-ylethenyl]phenyl]benzamide

InChI

InChI=1S/C20H15FN2O/c21-18-8-6-17(7-9-18)20(24)23-19-3-1-2-16(14-19)5-4-15-10-12-22-13-11-15/h1-14H,(H,23,24)/b5-4+

InChI Key

PUWIEIBAABBXQB-SNAWJCMRSA-N

Isomeric SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)F)/C=C/C3=CC=NC=C3

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)F)C=CC3=CC=NC=C3

Origin of Product

United States

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